1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one
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Overview
Description
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its bioactivity and therapeutic potential .
Preparation Methods
The synthesis of 1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and other reagents.
Reaction Conditions: The key steps include the formation of the propanoyl group and the dihydropyridinone ring.
Industrial Production: Industrial methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like halides or amines.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one can be compared with other similar compounds:
Properties
Molecular Formula |
C17H21NO5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[3-(3,4,5-trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C17H21NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6,10-11H,5,7-9H2,1-3H3 |
InChI Key |
WAGZSQGCUXDBOA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCC=CC2=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCC=CC2=O |
Synonyms |
dihydropiplartine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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